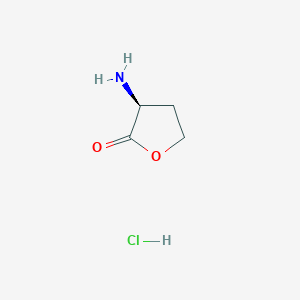
3,4-二氨基苯甲腈
概述
描述
Synthesis Analysis
The synthesis of 3,4-Diaminobenzonitrile and its derivatives has been widely studied. For instance, Donahue et al. (2017) described a method for synthesizing [13C6]3,4-diaminobenzoic acid from commercially available [13C6]aniline, highlighting the compound's significance in preparing stable isotope-labeled benzimidazoles for mass spectrometry assays (Donahue, Jentsch, & Simons, 2017). This process illustrates the compound's role in facilitating detailed chemical analyses and its versatility in chemical synthesis.
Molecular Structure Analysis
The molecular structure of 3,4-Diaminobenzonitrile derivatives has been elucidated through various structural investigations. Tzimopoulos et al. (2009) provided insights into the structural elucidation of triorganotin derivatives of amino and diaminobenzoic acids, revealing the compound's ability to form complex structures with metal atoms, which could be fundamental in understanding its reactivity and applications in materials science (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).
科学研究应用
缓蚀:已发现 3,4-二氨基苯甲腈可有效抑制钢腐蚀。Tafel 斜率和原子吸收光谱 (AAS) 结果之间的差异可以忽略不计,表明其作为缓蚀剂的潜力 (Sığırcık, Tüken, & Erbil, 2016).
稳定同位素标记化合物的合成:它作为合成复杂苯并咪唑片段的理想前体,用于质谱内部分析。稳定的标记 3,4-二氨基苯甲酸特别突出用于此应用 (Donahue, Jentsch, & Simons, 2017).
钾通道阻滞剂:3,4-二氨基吡啶是一种相关化合物,因其选择性阻断乌贼轴突膜中钾通道的能力而闻名,这有望用于研究膜离子通道 (Kirsch & Narahashi, 1978).
高能化合物的合成:由 3,4-二氨基苯甲腈衍生物合成的能量化合物 3,4-二(硝胺)呋喃具有作为强力炸药的潜力,并显示出有前途的爆轰性能 (Tang 等人,2015).
pH 响应近红外吸收:已经研究了 PtII 和 3,4-二氨基苯甲酸酯的 1:2 络合物中近红外吸收的 pH 响应开关关闭,展示了其在光学材料中的应用潜力 (Tamura 等人,2011).
药物制造中的稳定性:3,4-二氨基吡啶的盐类在氧化应激条件下比分子类更稳定,使其适用于工业药物制造 (Raust 等人,2007).
安全和危害
3,4-Diaminobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, it is advised to seek medical attention .
Relevant Papers A paper by David Geiger discusses the crystallographic structure of 3,4-Diaminobenzonitrile . The paper provides valuable insights into the compound’s solid-state structure, which could be useful for understanding its physical properties and reactivity.
属性
IUPAC Name |
3,4-diaminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLPPSBBHDXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353223 | |
| Record name | 3,4-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobenzonitrile | |
CAS RN |
17626-40-3 | |
| Record name | 3,4-Diaminobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diaminobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)